1,2,4-Oxadiazol-3-ylmethanamine hydrochloride
Overview
Description
1,2,4-Oxadiazol-3-ylmethanamine hydrochloride is a chemical compound with the empirical formula C3H6ClN3O and a molecular weight of 135.55 g/mol . It is a halogenated heterocycle that contains nitrogen and oxygen atoms within its structure. This compound is often used in early discovery research due to its unique chemical properties .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should call a poison center or doctor if they feel unwell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the reaction of nitriles with hydroxylamine hydrochloride to form amidoximes, which are then cyclized to form the oxadiazole ring . The specific synthetic route for 1,2,4-oxadiazol-3-ylmethanamine hydrochloride involves the following steps:
Base-promoted intermolecular addition: Hydroxylamine hydrochloride reacts with a nitrile to form an amidoxime.
Cyclization: The amidoxime undergoes cyclization to form the 1,2,4-oxadiazole ring.
Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-3-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and their derivatives, which can have different functional groups attached to the oxadiazole ring .
Scientific Research Applications
1,2,4-Oxadiazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazol-3-ylmethanamine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, affecting their activity.
Pathways Involved: By inhibiting SDH, the compound can disrupt cellular respiration and energy production, leading to the accumulation of reactive oxygen species (ROS) and other metabolic changes.
Comparison with Similar Compounds
1,2,4-Oxadiazol-3-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1,2,4-oxadiazol-3-ylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c4-1-3-5-2-7-6-3;/h2H,1,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDRAIBQDTUWAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370103-73-4 | |
Record name | (1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.